2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide
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Overview
Description
2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms and a pyrimidinyl group with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 3-dimethylaminopropionitrile to produce 4,5,6-trichloropyrimidine . This intermediate is then reacted with an appropriate sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium carbonate and solvents like dioxane are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloropyrimidine: A related compound with similar structural features.
2,4,6-Trichloropyrimidine: Another similar compound with a different substitution pattern.
3,4,5-Trichloropyridine: A structurally related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,4,5-Trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a trichlorinated benzene ring and an ethoxypyrimidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O3S/c1-2-21-12-5-11(16-6-17-12)18-22(19,20)10-4-8(14)7(13)3-9(10)15/h3-6H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSFBUCXSAXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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